molecular formula C30H48O5 B1666088 Arjunolic acid CAS No. 465-00-9

Arjunolic acid

Cat. No. B1666088
CAS RN: 465-00-9
M. Wt: 488.7 g/mol
InChI Key: RWNHLTKFBKYDOJ-DDHMHSPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arjunolic acid (AA) is a pentacyclic triterpenoid . It is a major component of the extracts of Terminalia arjuna bark . It has various biological activities, including antioxidant, antimicrobial, antibacterial, and anti-inflammatory properties .


Synthesis Analysis

Arjunolic acid is a natural pentacyclic triterpenoidal saponin derived from Terminalia arjuna bark . A series of novel AA derivatives containing a pentameric A-ring with an enal moiety, combined with additional modifications at C-28, were designed and prepared .


Molecular Structure Analysis

Arjunolic acid has a rigid pentacyclic backbone with two equatorial hydroxyl and one equatorial hydroxymethyl groups attached at the “A” ring. The carboxyl group is attached at the ring junction of the cis-fused “D” and “E” rings . Its molecular weight is 488.70 g/mol .


Chemical Reactions Analysis

Arjunolic acid has been used as a structural molecular framework in supramolecular chemistry and nanoscience . It has been shown to immobilize varieties of organic solvents at low concentrations .


Physical And Chemical Properties Analysis

Arjunolic acid is a powder with the chemical formula C30H48O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Multifunctional Therapeutic Applications

Arjunolic acid, a chiral triterpenoid saponin, has been recognized for its multifunctional therapeutic applications. It exhibits a range of biological functions, including antioxidant, anti-fungal, anti-bacterial, anticholinesterase, antitumor, antiasthmatic, and wound healing activities. Its cardioprotective role is underscored by its ability to prevent myocardial necrosis, platelet aggregation, and lower blood pressure and cholesterol levels. The compound's antioxidant property, coupled with its metal chelating ability, offers protection against metal and drug-induced organ pathophysiology. Additionally, arjunolic acid is beneficial in the pathogenesis of diabetes and its complications, primarily through detoxification of reactive oxygen species (ROS) produced in various pathologies (Ghosh & Sil, 2013).

Anticancer Properties

Arjunolic acid has demonstrated significant anticancer activity against various cell lines, including MCF-7 and HeLa cells, without significant toxicity to normal lymphocytes. Its self-assembling property enhances its anticancer efficacy, disrupting the redox balance inside cancer cells by producing reactive oxygen species. The apoptotic events triggered by arjunolic acid are mediated through key proteins like TNF-α and NF-κß (Manna et al., 2020).

Cardioprotective and Renoprotective Effects

Studies have highlighted the cardioprotective effects of arjunolic acid, particularly against cisplatin-induced testicular toxicity. Its role in mitigating oxidative stress parameters and downregulating expressions of inflammatory markers like iNOS and TNF-α has been observed in rats (Sherif et al., 2014). Additionally, arjunolic acid has shown renoprotective effects in models of cisplatin-induced nephrotoxicity, effectively reducing kidney damage and cytokine levels (Elsherbiny et al., 2016).

Neuroprotective Effects

Arjunolic acid's neuroprotective effects have been evident in studies investigating its impact on focal cerebral ischemia and reperfusion injury in rats. It effectively reduces neurological deficits and infarct size by regulating oxidative stress markers and enzyme activities associated with brain health (Yaidikar & Thakur, 2015).

Applications in Nanoscience and Supramolecular ChemistryArjunolic acid also holds potential in nanoscience and supramolecular chemistry. Its esters function as organogelators for designing thermochromic switches and sensor devices. Additionally, its derivatives can be used as molecular receptors and in the development of biomimetics and supramolecular systems capable of performing biological functions [(Bag & Majumdar, 2014)]

Nanoscience and Supramolecular Chemistry Applications of Arjunolic Acid

Arjunolic acid exhibits notable applications in the fields of nanoscience and supramolecular chemistry, underlining its versatility and potential in modern scientific research.

  • Self-Assembly and Nanoparticle Formation : Arjunolic acid can self-assemble in aqueous solvents, forming vesicular structures of nano to micrometer diameters, which can be used for the entrapment and controlled release of anticancer drugs like doxorubicin at physiological pH. This aspect of arjunolic acid finds its utility in drug delivery and the development of nanotherapeutics (Bag & Majumdar, 2014).

  • Supramolecular Architecture : The ability of arjunolic acid to form complex molecular structures is leveraged in supramolecular chemistry. It can be used as a structural framework for designing molecular receptors, biomimetics, and supramolecular systems capable of performing specific biological functions. This includes its application in designing thermochromic switches and sensor devices, showcasing its potential in creating responsive and intelligent materials (Ghosh & Sil, 2013).

  • Gel Formation and Material Science Applications : Arjunolic acid derivatives function as gelators for a variety of organic liquids. These gels have applications in nanoscience and material science, particularly in the development of novel materials with specific mechanical and chemical properties suitable for various technological applications (Hemalatha et al., 2010).

  • Nanoparticle Hybrid Material : The development of gel-gold nanoparticle hybrid material using arjunolic acid underscores its potential in nanotechnology. This involves in situ generation of gold nanoparticles, which can be used in various biomedical and material science applications, demonstrating the adaptability of arjunolic acid in creating complex nanostructures (Bag & Majumdar, 2014).

Future Directions

Arjunolic acid has promising anticancer properties . Further studies are needed to explore its full potential . It also has the potential of being used in green nanotechnology and various formulations explored for encapsulating them .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNHLTKFBKYDOJ-DDHMHSPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963583
Record name 2,3,23-Trihydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arjunolic acid

CAS RN

465-00-9
Record name Arjunolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arjunolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,23-Trihydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arjunolic acid
Reactant of Route 2
Arjunolic acid
Reactant of Route 3
Arjunolic acid
Reactant of Route 4
Arjunolic acid
Reactant of Route 5
Arjunolic acid
Reactant of Route 6
Arjunolic acid

Citations

For This Compound
3,780
Citations
T Hemalatha, S Pulavendran, C Balachandran… - 2010 - nopr.niscpr.res.in
… Arjunolic acid is one such novel phytomedicine with multifunctional … Arjunolic acid is a potent antioxidant and free radical scavenger. The scientific basis for the use of arjunolic acid as …
Number of citations: 81 nopr.niscpr.res.in
J Ghosh, PC Sil - Biochimie, 2013 - Elsevier
… of cytoprotection of arjunolic acid, at least … arjunolic acid function as organogelators which has wide application in designing thermochromic switches and sensor devices. Arjunolic acid …
Number of citations: 99 www.sciencedirect.com
P Manna, M Sinha, PC Sil - Archives of toxicology, 2008 - Springer
… The present study has been carried out to investigate the protective role of a triterpenoid saponin, arjunolic acid (AA) against arsenic-induced cardiac oxidative damage. In the study, …
Number of citations: 244 link.springer.com
A Abdul Ajees, K Balakrishna - Acta Crystallographica Section E …, 2002 - scripts.iucr.org
… Arjunolic acid has been shown to provide significant cardiac protection in isoproterenol-induced myocardial necrosis in rats. Arjunolic acid … Arjunolic acid isolated from the rhizome of …
Number of citations: 13 scripts.iucr.org
P Manna, M Sinha, PC Sil - Toxicology, 2009 - Elsevier
… This study investigated the prophylactic role of arjunolic acid (AA) against STZ-induced diabetes in the pancreas tissue of the Swiss albino rats (as a working model). We observed that …
Number of citations: 108 www.sciencedirect.com
P Manna, M Sinha, PC Sil - Basic & clinical pharmacology & …, 2007 - Wiley Online Library
… Treatment with arjunolic acid at a dose of 20 mg/kg body weight … in the liver treated with arjunolic acid prior to arsenic intoxication … In conclusion, the results suggest that arjunolic acid …
Number of citations: 82 onlinelibrary.wiley.com
P Manna, M Sinha, PC Sil - Redox Report, 2008 - Taylor & Francis
… properties of arjunolic acid have … arjunolic acid against arsenic-induced testicular damage in vivo. The free radical scavenging activity and the in vivo antioxidant power of arjunolic acid …
Number of citations: 127 www.tandfonline.com
M Sinha, P Manna, PC Sil - Journal of Biochemical and …, 2008 - Wiley Online Library
… Amongst them, arjunolic acid (the structure is represented in Figure 1) has been shown to … The present study has been designed to investigate the ameliorating effect of arjunolic acid (…
Number of citations: 93 onlinelibrary.wiley.com
NM Elsherbiny, MA Eladl, MMH Al-Gayyar - Cytokine, 2016 - Elsevier
… This study was conducted to find out whether arjunolic acid could attenuate kidney damage … /absence of 100 or 250 mg/kg arjunolic acid. Arjunolic acid is given 1 h after cisplatin. …
Number of citations: 50 www.sciencedirect.com
M Sinha, P Manna, PC Sil - Pathophysiology, 2008 - Elsevier
… Among them, arjunolic acid (AA) has been extracted in our laboratory and was found to be hepatoprotective both in vivo and in vitro [22], [23]. In addition, AA has been shown to have …
Number of citations: 96 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.